molecular formula C7H9N3O2 B1175723 N-Allyl-N//'-(cyanoacetyl)urea

N-Allyl-N//'-(cyanoacetyl)urea

Cat. No.: B1175723
M. Wt: 167.168
InChI Key: UDPYVMGMNUXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N'-(cyanoacetyl)urea is a substituted urea derivative featuring an allyl group (CH₂CHCH₂) and a cyanoacetyl moiety (NCCH₂CO-) attached to the urea core. This compound is of interest in organic synthesis due to its bifunctional reactivity, enabling participation in cyclization and condensation reactions.

Key structural characteristics include:

  • Urea backbone: Provides hydrogen-bonding capacity and planar geometry.
  • Allyl group: Enhances electrophilicity and facilitates allylation reactions.
  • Cyanoacetyl substituent: Introduces electron-withdrawing properties, promoting nucleophilic attack at the carbonyl or cyano group.

Applications span heterocyclic synthesis, particularly for pyrimidines and thiadiazoles, as seen in related cyanoacetylurea derivatives .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.168

IUPAC Name

2-cyano-N-(prop-2-enylcarbamoyl)acetamide

InChI

InChI=1S/C7H9N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2H,1,3,5H2,(H2,9,10,11,12)

InChI Key

UDPYVMGMNUXMPN-UHFFFAOYSA-N

SMILES

C=CCNC(=O)NC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of N-Allyl-N'-(cyanoacetyl)urea and Analogues
Compound Name Molecular Formula Molecular Weight Substituents Key Applications Reference
N-Allyl-N'-(cyanoacetyl)urea C₇H₉N₃O₂ 179.17 g/mol Allyl, cyanoacetyl Heterocyclic synthesis
Cyanoacetylurea C₄H₅N₃O₂ 127.10 g/mol Cyanoacetyl Precursor for uracil derivatives
1-Cyanoacetyl-3-methylurea C₅H₇N₃O₂ 141.13 g/mol Methyl, cyanoacetyl Drug-likeness studies
N-Allyl-N'-(2-cyanophenyl)urea C₁₁H₁₁N₃O 217.23 g/mol Allyl, 2-cyanophenyl Not specified (commercial)
N-(1-Adamantyl)-urea C₁₁H₁₈N₂O 194.28 g/mol Adamantyl Research applications

Pharmacological and Physicochemical Profiles

  • Drug-likeness: Cyanoacetyl aminobenzoic acids (e.g., 1A-1C) exhibit favorable LogP (≤5) and molecular weight (≤500 g/mol), suggesting oral bioavailability. N-Allyl-N'-(cyanoacetyl)urea’s higher molecular weight (179.17 g/mol) and moderate LogP (~1.5 estimated) may require structural optimization for drug development .
  • Toxicity: Allyl-containing ureas (e.g., N-Allylurea) show moderate toxicity, with hazards including respiratory irritation. The cyanoacetyl group in N-Allyl-N'-(cyanoacetyl)urea may exacerbate reactivity, necessitating careful handling .

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